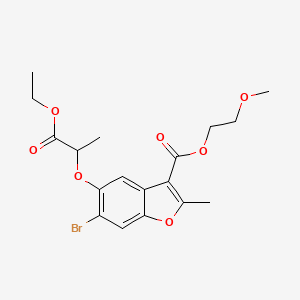
2-Methoxyethyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C18H21BrO7 and its molecular weight is 429.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methoxyethyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the benzofuran class, which is known for a variety of biological properties including antimicrobial, antifungal, and anticancer activities. The presence of specific functional groups in its structure suggests a promising profile for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H21BrO7, with a molecular weight of approximately 429.263 g/mol. The compound features a benzofuran core, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. This structural arrangement contributes significantly to its biological activity.
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported between 16 to 64 µg/mL against standard and clinical strains .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 16 | Gram-positive |
| Compound B | 32 | Gram-negative |
| Compound C | 64 | Antifungal |
Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively studied, with many compounds showing cytotoxic effects against various cancer cell lines. For example, derivatives have been shown to induce apoptosis in K562 leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases .
Case Study: Induction of Apoptosis
A study highlighted that certain benzofuran derivatives increased the activity of caspases 3 and 7 significantly after prolonged exposure, indicating their potential as pro-apoptotic agents. Specifically, one derivative exhibited a 2.31-fold increase in caspase activity after 48 hours of exposure .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Interaction with Enzymes : The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
- Induction of Oxidative Stress : By increasing ROS levels, this compound can lead to oxidative damage in cancer cells, promoting apoptosis.
- Inhibition of DNA Synthesis : Similar compounds have demonstrated the ability to disrupt DNA synthesis, leading to cell death through multiple mechanisms including single and double-strand breaks .
Propiedades
IUPAC Name |
2-methoxyethyl 6-bromo-5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO7/c1-5-23-17(20)11(3)26-15-8-12-14(9-13(15)19)25-10(2)16(12)18(21)24-7-6-22-4/h8-9,11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVDCIDXYXMONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCCOC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














